1,5-Naphthyridin-4-ol represents a bicyclic heterocyclic compound characterized by the presence of a hydroxyl group at the 4-position of the 1,5-naphthyridine scaffold. While not naturally occurring, this compound serves as a versatile building block in organic synthesis, particularly for developing metal complexes with intriguing photoluminescent and electroluminescent properties. [, ]
1,6-Naphthyridin-4-OL, also known by its chemical identifier 5268-38-2, is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of certain receptor tyrosine kinases, including AXL (AXL receptor tyrosine kinase) and Fibroblast Growth Factor Receptor 4. Its ability to modulate key biochemical pathways involved in cancer progression makes it a subject of significant research interest.
The synthesis of 1,6-Naphthyridin-4-OL can be achieved through several multi-step synthetic routes. Common methods include:
These synthetic routes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency. Additionally, environmentally friendly approaches such as solvent-free and catalyst-free methods have been explored.
The molecular formula for 1,6-Naphthyridin-4-OL is C9H7N2O, with a molecular weight of approximately 161.16 g/mol. The compound exhibits specific spectral properties that can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .
1,6-Naphthyridin-4-OL is capable of undergoing various chemical reactions:
These reactions provide pathways for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The primary mechanism of action for 1,6-Naphthyridin-4-OL involves its role as an inhibitor of receptor tyrosine kinases AXL and Fibroblast Growth Factor Receptor 4. By binding to these receptors, it inhibits their activity, leading to disruption in several critical biochemical pathways associated with cell proliferation, survival, and migration—processes that are crucial in cancer progression.
In laboratory studies, 1,6-Naphthyridin-4-OL has been shown to induce apoptosis in cancer cells and inhibit their proliferation effectively. This anticancer activity is attributed to its ability to interfere with signaling pathways that promote tumor growth .
1,6-Naphthyridin-4-OL exhibits notable physical properties:
The chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during synthetic processes.
1,6-Naphthyridin-4-OL has several promising applications in scientific research:
The 1,6-naphthyridine scaffold has emerged as a privileged structure in drug discovery due to its versatile receptor-binding capabilities and tunable physicochemical properties. First synthesized in 1958 as part of the complete naphthyridine isomer family, this bicyclic diazanaphthalene system features nitrogen atoms at positions 1 and 6, creating an electron-deficient core that readily interacts with biological targets [5] [7]. Early exploration focused on tetrahydro and decahydro derivatives, with catalytic reduction studies revealing distinct reactivity patterns compared to other isomers [7]. The scaffold gained significant traction in the late 1990s when synthetic protocols enabled efficient functionalization, particularly through reactions starting from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles [5].
Database analyses reveal explosive growth in 1,6-naphthyridine derivatives, with over 17,000 compounds documented by 2021, nearly 70% featuring a C3-C4 double bond (Table 1) [5]. This expansion correlates with their therapeutic potential, exemplified by recent kinase inhibitor development. A landmark 2023 study demonstrated compound 13c, a 1,6-naphthyridin-4-one derivative acting as a potent AXL inhibitor (IC₅₀ = 3.2 ± 0.3 nM). This orally bioavailable compound achieved significant in vivo tumor regression in xenograft models through optimized pharmacokinetics (MRT = 16.5 h, AUC₀₋∞ = 59,815 ng·h/mL), validating structure-based drug design approaches for this scaffold [1]. Patent analysis shows over 450 filings for unsaturated (C3-C4 double bond) derivatives versus approximately 60 for saturated analogs, reflecting focused industrial investment in oncology applications [5].
Table 1: Structural and Patent Distribution of 1,6-Naphthyridin-2(1H)-one Derivatives
Structural Feature | Total Compounds | Patent References | Dominant Therapeutic Focus |
---|---|---|---|
C3-C4 double bond (13) | 12,047 | ~450 | Kinase inhibition (Oncology) |
C3-C4 single bond (14) | 5,318 | ~60 | CNS modulators |
N1-substituted | 64% of 13 derivatives | Majority of patents | Target specificity modulation |
The introduction of a hydroxyl group at the C4 position (yielding 1,6-naphthyridin-4-ol) fundamentally alters the molecule's electronic distribution and hydrogen-bonding capacity, enhancing interactions with biological targets. This modification creates a tautomeric system where the 4-hydroxyl form dominates in physiological conditions, enabling dual hydrogen-bond donor/acceptor functionality analogous to catechols in natural products [5] [8]. The hydroxyl group's position significantly influences binding affinity toward kinases, as demonstrated by structure-activity relationship (SAR) studies on AXL inhibitors. Compound 9, an early 1,6-naphthyridin-4-one derivative, showed limited in vivo potency due to suboptimal hydrogen bonding. Subsequent optimization to compound 13c exploited the 4-oxo group's interaction with the kinase hinge region, achieving a 100-fold potency increase [1].
Synthetic methodologies for C4-hydroxylated derivatives have evolved substantially. Early approaches relied on Conrad-Limpach cyclization or Meldrum's acid condensations with 3-aminopyridines, which suffered from variable yields [5] [9]. Recent chelate-assisted synthesis provides more efficient routes: difluoroboron chelate complexes of 1-alkyl-N'-benzoyl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboximidamide undergo regioselective cyclization using dimethylformamide dimethyl acetal (DMF-DMA) or sodium alkoxides to yield functionalized 1,6-naphthyridin-4-ones [10]. The hydroxyl group also serves as a strategic handle for further derivatization; for example, O-alkylation modulates lipophilicity and bioavailability profiles, while preserving the crucial hydrogen-bonding pattern required for target engagement [5]. These properties mirror bioactive marine natural products where hydroxylated alkaloids demonstrate enhanced target specificity, exemplified by the hydrogen-bond networks observed in sponge-derived therapeutic agents [4].
The positional isomerism of nitrogen atoms in naphthyridine scaffolds profoundly impacts their chemical behavior, synthetic accessibility, and biological profiles. While all six isomers share a diazanaphthalene structure, the 1,6-, 1,5-, and 1,8-naphthyridines exhibit distinct electronic distributions and hydrogen-bonding motifs that influence their medicinal chemistry applications [3] [5] [9].
Synthetic Accessibility:
Structural and Electronic Profiles:
Table 2: Comparative Analysis of Key Naphthyridine Isomers in Drug Discovery
Property | 1,6-Naphthyridine | 1,5-Naphthyridine | 1,8-Naphthyridine |
---|---|---|---|
Representative Synthesis | Chelate-assisted cyclization [10] | Skraup/Gould-Jacobs [9] | Reissert synthesis [9] |
H-Bond Acceptor Sites | 2 (N1, N6) para-oriented | 2 (N1, N5) meta-oriented | 2 (N1, N8) ortho-oriented |
4-OH Tautomerism | Dominant 4-oxo form [5] | Keto-enol equilibrium | Fixed hydroxyl form |
Pharmaceutical Applications | Kinase inhibitors (AXL) [1] | Antibacterials, HCV inhibitors | Limited (antimicrobials) |
Bioactivity Profiles:The 1,6-naphthyridine core demonstrates superior kinase inhibition, attributed to its ability to adopt planar conformations that mimic purine bases. This is exemplified by AXL inhibitors where the 1,6-isomer outperforms 1,5-analogs [1]. Conversely, 1,5-naphthyridines show broader antiviral applications, particularly as hepatitis C virus NS5A inhibitors, likely due to their enhanced dipole moments facilitating RNA interactions [9]. The 1,8-isomer's ortho-nitrogen arrangement creates a rigid, zwitterionic structure that limits its penetration into biological membranes, restricting therapeutic utility despite early promise in antibacterial agents [3].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3